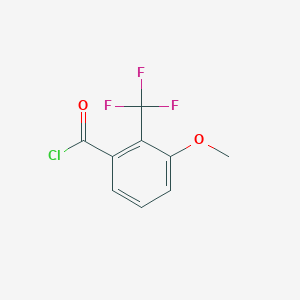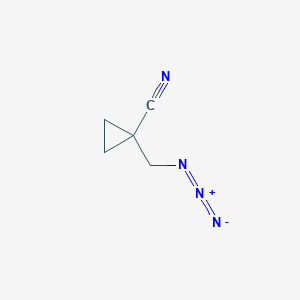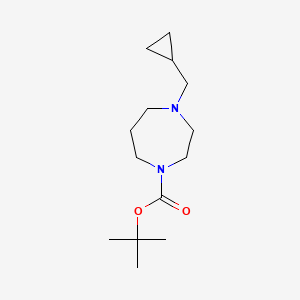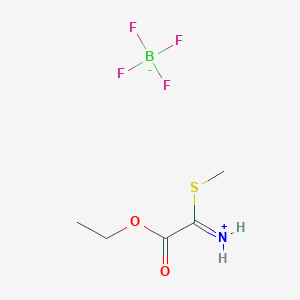
2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate
Overview
Description
2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate, also known as EMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMT is a versatile molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate is not fully understood, but it is known to interact with various enzymes and proteins in the body, leading to changes in their activity and function. 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate in lab experiments is its versatility, as it can be used in various applications and has a wide range of biochemical and physiological effects. However, one limitation of using 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate is its potential toxicity, as high doses of 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate have been shown to be toxic to cells and may cause cell death.
Future Directions
There are many potential future directions for research on 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate, including further studies on its mechanism of action and its potential use in cancer therapy and neurodegenerative disease treatment. Additionally, researchers may investigate the use of 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate as a fluorescent probe for imaging applications, or as a catalyst in chemical reactions. Overall, 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate is a promising compound with many potential applications in scientific research.
Scientific Research Applications
2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe in biological imaging. 2-Ethoxy-1-(methylsulfanyl)-2-oxoethaniminium tetrafluoroborate has also been studied for its potential use in cancer therapy and as a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
(2-ethoxy-1-methylsulfanyl-2-oxoethylidene)azanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.BF4/c1-3-8-5(7)4(6)9-2;2-1(3,4)5/h6H,3H2,1-2H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIWCELKFFRNON-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC(=O)C(=[NH2+])SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BF4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



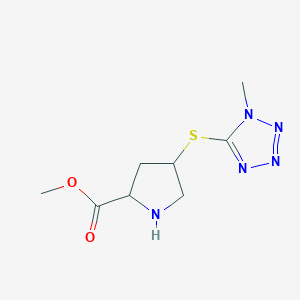
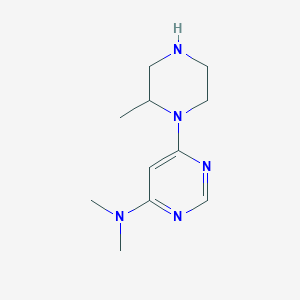
![5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472069.png)

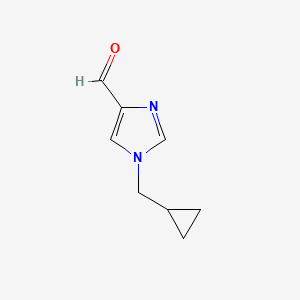

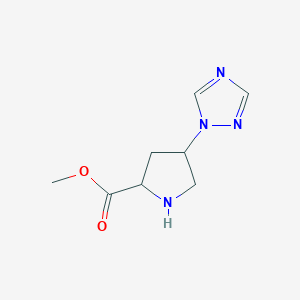
![N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472077.png)
